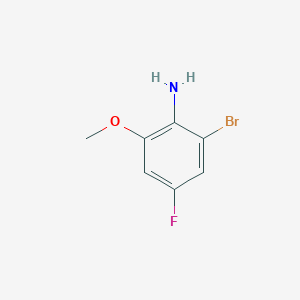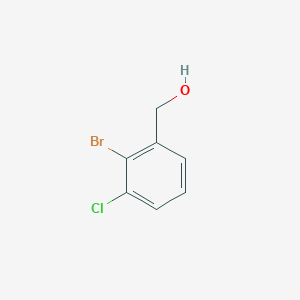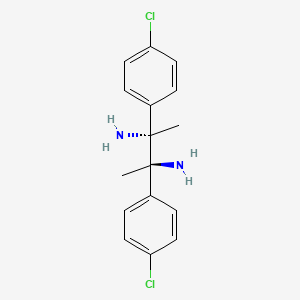
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine” is a chemical compound with the molecular formula C16H18Cl2N2. It has a molecular weight of 309.24 . The compound is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3/t15-,16+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Henry Reaction
The synthetic approach for (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine, a closely related compound to (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine, involves demetalation of its dichloro Zn(II) complex. This chiral 1,2-diamine ligand has been evaluated as a chiral auxiliary in the Cu(II)-catalyzed asymmetric Henry reaction of 3-phenylpropanal and nitromethane. The reaction yielded (S)-1-nitro-4-phenylbutan-2-ol with excellent yields (up to 99%) and enantioselectivities (up to 97%) (Cho et al., 2019).
Enantioselective Synthesis
The enantiopure fluorous amino-derivatives, including compounds structurally similar to (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine, have been synthesized for applications in asymmetric organometallic catalysis. These compounds, when used in conjunction with iridium or ruthenium complexes, exhibit enantioselectivities up to 31% in the reduction of acetophenone (Bayardon et al., 2004).
Structural Analysis and Polymorphism
The polymorphism of compounds structurally similar to (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine has been extensively studied. Polymorphism, including packing polymorphism and conformational polymorphism, has significant implications in understanding the structural stability and characteristics of these compounds. The findings contribute to the broader knowledge of the crystal structures of related compounds and their applications (Dwivedi & Das, 2018).
Coordination Chemistry and Spectroscopy
Research has been conducted on complexes of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine with rhenium(I) which are characterized by various spectroscopic techniques. The structural details of these complexes offer insights into their potential applications in catalysis and material sciences (Dehghanpour et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3/t15-,16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRJAHOWKXOLSQ-IYBDPMFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)Cl)([C@](C)(C2=CC=C(C=C2)Cl)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine | |
CAS RN |
939983-16-1 |
Source


|
| Record name | rel-(2R,3S)-2,3-Bis(4-chlorophenyl)-2,3-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939983-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


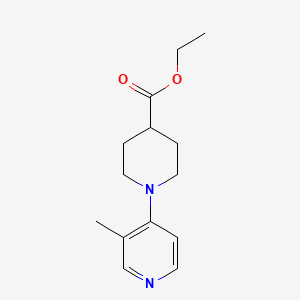
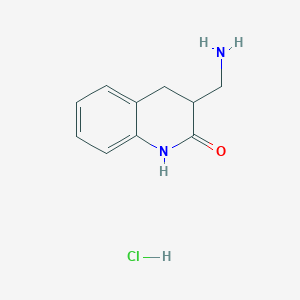
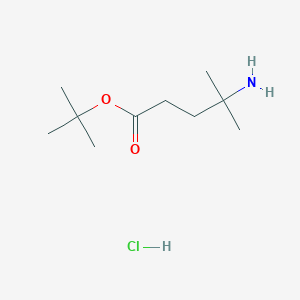
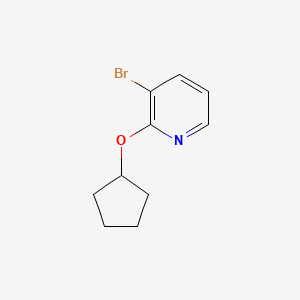
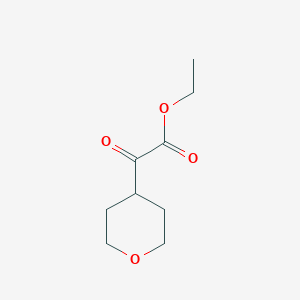
![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
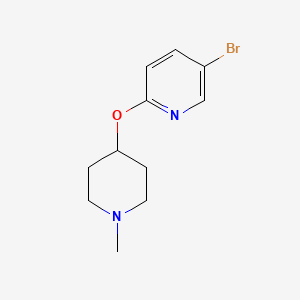
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
